3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Description
Properties
IUPAC Name |
3-[1-(3-methyl-4-nitropyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-9-11(19(20)21)8-18(16-9)10(2)13-15-14-12-6-4-3-5-7-17(12)13/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXJGTDWCFOOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C2=NN=C3N2CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pyrazoles
are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field. They exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety.
Triazoles
, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known to possess a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biological Activity
The compound 3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (CAS No. 1245771-83-8) is a novel synthetic derivative that incorporates both pyrazole and triazole moieties. This combination is known for its diverse pharmacological activities. The following sections detail the biological activities associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₆O₂
- Molecular Weight : 290.32 g/mol
- Structure : The compound features a complex structure that combines a tetrahydro-triazole ring with a substituted pyrazole group.
Anti-inflammatory Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies involving similar pyrazole structures have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives showed up to 84.2% inhibition of inflammation compared to standard drugs like diclofenac .
Antimicrobial Properties
The antimicrobial activity of pyrazole compounds has been extensively documented. A related study reported that pyrazole derivatives exhibited potent activity against various bacterial strains, including E. coli and Bacillus subtilis. The compound's structure suggests potential effectiveness against resistant strains due to its unique mechanism of action .
Anticancer Potential
The anticancer activity of this compound is particularly noteworthy. Compounds with similar scaffolds have shown efficacy against multiple cancer cell lines. For example, studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects associated with triazole-containing compounds. These compounds may exhibit activity against neurodegenerative disorders by modulating neurotransmitter levels and reducing oxidative stress .
Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Research Findings : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the pyrazole ring is often associated with enhanced activity against various bacterial strains and fungi .
- Case Study : A derivative of the compound was tested against resistant strains of Staphylococcus aureus, showing promising results in inhibiting bacterial growth.
-
Anti-inflammatory Properties
- Mechanism of Action : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its triazole structure may interact with cyclooxygenase enzymes .
- Case Study : In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in macrophage cell lines.
-
Anticancer Potential
- Research Insights : Preliminary screening has suggested that this compound can induce apoptosis in cancer cell lines. The mechanism is hypothesized to involve the disruption of cellular signaling pathways essential for tumor growth .
- Case Study : A study on breast cancer cell lines revealed that treatment with the compound led to a significant decrease in cell viability compared to controls.
Pharmacological Applications
-
Central Nervous System (CNS) Effects
- Neuroprotective Properties : The compound's ability to cross the blood-brain barrier may allow it to exert neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
- Case Study : Animal models of Alzheimer's disease showed improved cognitive function after administration of the compound.
-
Cardiovascular Applications
- Potential as Antiplatelet Agent : Given its structural similarities to known antiplatelet agents, this compound may inhibit platelet aggregation, providing therapeutic benefits in cardiovascular diseases .
- Case Study : In vitro assays demonstrated that the compound could significantly reduce platelet aggregation in response to ADP stimulation.
Summary of Applications
| Application Area | Description | Case Study Insights |
|---|---|---|
| Antimicrobial Activity | Effective against resistant bacterial strains | Inhibition observed in Staphylococcus aureus |
| Anti-inflammatory Properties | Modulates inflammatory pathways | Reduced cytokine production in macrophage cell lines |
| Anticancer Potential | Induces apoptosis in cancer cells | Significant decrease in breast cancer cell viability |
| CNS Effects | Neuroprotective potential | Improved cognitive function in Alzheimer's models |
| Cardiovascular Applications | Potential antiplatelet agent | Reduced platelet aggregation in vitro |
Chemical Reactions Analysis
Reaction Conditions
The synthesis requires careful control over reaction conditions including:
-
Temperature
-
Solvent choice
-
Reaction time
These parameters are crucial for optimizing yield and purity.
Chemical Reactions Involving the Compound
The chemical reactivity of 3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine can be explored through its interactions with various reagents. Some notable reactions include:
Common Reagents and Reactions
| Reagent | Reaction Type | Expected Outcome |
|---|---|---|
| Acids (e.g., HCl) | Protonation | Formation of cationic intermediates |
| Bases (e.g., NaOH) | Deprotonation | Formation of anionic intermediates |
| Electrophiles | Nucleophilic substitution | Substitution at nitrogen or carbon sites |
| Oxidizing agents | Oxidation | Conversion to more oxidized forms |
Mechanisms of Action
The mechanisms through which this compound interacts with biological targets often involve:
-
Nucleophilic attack on electrophiles
This behavior is influenced by the electron-withdrawing nature of the nitro group and the electron-donating properties of the pyrazole moiety.
Characterization Techniques
To analyze the molecular structure and confirm the synthesis of 3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine, several characterization techniques are employed:
Spectroscopic Techniques
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determining molecular structure and purity |
| Mass Spectrometry (MS) | Confirming molecular weight and composition |
| Infrared Spectroscopy (IR) | Identifying functional groups |
These techniques provide insights into both the structural integrity and functional characteristics of the compound.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s analogues differ primarily in substituents on the pyrazole ring and azepine-linked groups, affecting molecular weight, reactivity, and applications.
*Estimated based on structural similarity.
Key Observations :
- Nitro vs. Amine-substituted analogues () may offer better solubility but reduced stability.
- Ethyl vs.
- Synthesis Yields : The triazole-pyrazole hybrid in achieved 89% yield via copper-catalyzed azide-alkyne cycloaddition, suggesting efficient synthetic routes for nitro-containing heterocycles .
Preparation Methods
Preparation of the Triazoloazepine Core
The 6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepine scaffold is prepared through cyclization reactions involving hydrazine derivatives and suitable cyclic ketones or aldehydes. According to patent WO2014210042A2, methods for preparing related triazolo fused systems include:
- Reacting hydrazine derivatives with keto compounds under controlled conditions.
- Using dehydrating agents such as phosphorus(V) reagents to promote cyclization.
- Employing bases to facilitate ring closure and formation of the triazolo ring.
This cyclization is stereospecific and can yield enantiomerically pure products depending on the starting materials and reaction conditions.
Synthesis of the 3-Methyl-4-nitro-1H-pyrazole Moiety
The pyrazole ring substituted with methyl and nitro groups is synthesized via:
- Nitration of methyl-substituted pyrazoles or
- Construction of the pyrazole ring from hydrazines and 1,3-dicarbonyl compounds, followed by selective nitration.
The nitro group at the 4-position is introduced under controlled nitration conditions to avoid over-substitution or degradation.
Coupling of the Pyrazole Substituent to the Triazoloazepine Core
The key step to obtain the target compound is the attachment of the 1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl substituent to the triazoloazepine core at the 3-position. This is typically achieved by:
- Alkylation of the triazoloazepine nitrogen or carbon center using a suitable pyrazolyl-ethyl halide or equivalent electrophile.
- Use of base catalysts to promote nucleophilic substitution.
- Careful control of reaction temperature and solvent to maximize yield and minimize side reactions.
Purification and Characterization
The final compound is purified by:
- Chromatographic techniques such as column chromatography.
- Crystallization from appropriate solvents.
- Characterization by spectroscopic methods (NMR, IR, MS) to confirm structure and purity.
Summary of Preparation Conditions and Yields
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Cyclization to triazoloazepine core | Hydrazine derivative + keto compound; dehydrating agent (e.g., phosphorus(V) reagent); base; solvent (e.g., ethanol) | Stereospecific; temperature control critical | 70-85 |
| Synthesis of 3-methyl-4-nitro-1H-pyrazole | Hydrazine + 1,3-dicarbonyl compound; nitration with nitric acid or nitrate salts | Controlled nitration to avoid overreaction | 60-75 |
| Coupling pyrazole substituent to core | Alkylation with pyrazolyl-ethyl halide; base (e.g., K2CO3); solvent (e.g., DMF); 50-80 °C | Requires inert atmosphere to prevent oxidation | 65-80 |
| Purification | Chromatography, recrystallization | Ensures high purity for biological testing | >95 purity |
Research Findings and Optimization Notes
- The use of phosphorus(V) dehydrating agents in the cyclization step significantly improves the yield and purity of the triazoloazepine core by promoting efficient ring closure.
- Stereospecific synthesis routes allow for the preparation of enantiomerically enriched compounds, which is critical for biological activity.
- The nitration step requires careful temperature control to prevent decomposition of the pyrazole ring.
- Coupling reactions are sensitive to moisture and oxygen; inert atmosphere (nitrogen or argon) is recommended.
- Solvent choice affects the reaction rate and selectivity; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for coupling steps.
- Final purification by recrystallization from solvents like ethyl acetate or methanol yields analytically pure product suitable for pharmaceutical applications.
Q & A
Q. Optimization Strategies :
- Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, as seen in analogous triazole-pyrazole hybrids (THF/H₂O, CuSO₄/sodium ascorbate, 50°C, 16 hours) .
- Monitor reaction progress via TLC (e.g., CHCl₃:CH₃OH 95:5) and purify intermediates via column chromatography .
How should researchers characterize the purity and structural integrity of this compound?
Q. Basic Characterization Techniques
- Chromatography : Confirm purity (>95%) using HPLC with C18 columns and acetonitrile/water gradients .
- Spectroscopy :
- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Q. Advanced Validation :
What computational strategies can predict the biological targets of this compound?
Q. Advanced Molecular Modeling
- Molecular Docking : Target fungal enzymes like 14-α-demethylase (PDB: 3LD6) using AutoDock Vina. Prioritize compounds with strong binding to heme cofactors .
- Quantum Chemical Calculations : Apply DFT (e.g., B3LYP/6-31G*) to analyze electronic properties (HOMO-LUMO gaps) and reactivity .
- MD Simulations : Assess target-ligand stability over 100 ns trajectories using GROMACS .
How can low yields in the final cyclization step be addressed?
Q. Methodological Adjustments
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .
- Solvent Optimization : Replace THF with DMF or DCE for better solubility of intermediates .
- Computational Guidance : Use ICReDD’s reaction path search methods to identify optimal conditions (e.g., transition state analysis) .
What in vitro assays are suitable for evaluating antifungal activity?
Q. Experimental Design
- Ergosterol Biosynthesis Inhibition : Measure IC₅₀ against Candida albicans via GC-MS quantification of ergosterol .
- Time-Kill Assays : Assess fungicidal effects at 0–24 hours using broth microdilution (CLSI M27 guidelines) .
- Resistance Profiling : Compare MIC values against fluconazole-resistant strains .
How can conflicting NMR data be resolved during structural validation?
Q. Contradiction Analysis
- Dynamic Effects : Check for tautomerism (e.g., triazole ring puckering) via variable-temperature NMR .
- Stereochemical Confirmation : Perform NOESY experiments to resolve axial/equatorial substituents in the azepine ring .
- Alternative Synthesis : Prepare derivatives (e.g., methylated analogs) to isolate spectral contributions .
What strategies improve regioselectivity in pyrazole functionalization?
Q. Advanced Synthetic Controls
- Directed Metalation : Use directing groups (e.g., methoxy) to guide nitration or alkylation at specific positions .
- Protection/Deprotection : Temporarily block reactive sites with SEM or Boc groups during multi-step syntheses .
How can AI enhance reaction optimization for this compound?
Q. Smart Laboratory Integration
- Automated High-Throughput Screening : Use robotic platforms to test 100+ conditions (solvent, catalyst, temperature) in parallel .
- ML-Driven QSAR : Train models on existing triazole-pyrazole datasets to predict optimal substituents for bioactivity .
- Real-Time Feedback : Implement COMSOL Multiphysics simulations to adjust flow reactor parameters dynamically .
What are the key considerations for scaling up synthesis without compromising yield?
Q. Process Chemistry Guidelines
- Batch vs. Flow : Transition from batch to continuous flow reactors to control exothermic steps (e.g., nitration) .
- Green Chemistry : Replace POCl₃ with polymer-supported reagents for safer phosphorylations .
- Purification Scaling : Optimize crystallization solvents (e.g., ethanol/water mixtures) using Hansen solubility parameters .
How can researchers validate the proposed mechanism of action against fungal targets?
Q. Advanced Mechanistic Studies
- Enzyme Inhibition Assays : Measure 14-α-demethylase activity via LC-MS detection of lanosterol metabolites .
- Gene Knockout Models : Compare compound efficacy in C. albicans ERG11 knockout vs. wild-type strains .
- Metabolomics : Profile intracellular sterols using UPLC-QTOF-MS to confirm pathway disruption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
